molecular formula C12H12N5Na2O7P B12401809 1,N6-Ethenoadenosine 5'-monophosphate (sodium)

1,N6-Ethenoadenosine 5'-monophosphate (sodium)

Cat. No.: B12401809
M. Wt: 415.21 g/mol
InChI Key: KVSQHHAQCKSCRL-CMUBXXRSSA-L
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Description

1,N6-Ethenoadenosine 5’-monophosphate (sodium) is a fluorescent analog of adenosine 5’-monophosphate. This compound is characterized by its long fluorescent lifetime, detectability at low concentrations, and relatively long wavelength of excitation (250-300 nm) and emission at 415 nm . It is commonly used as a probe in various biochemical assays due to its unique fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) can be synthesized through a series of chemical reactions involving the modification of adenosine 5’-monophosphateThe reaction conditions often include the use of specific reagents and catalysts to facilitate the etheno group addition and phosphorylation steps .

Industrial Production Methods: Industrial production of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) with modified functional groups, which can be used for further biochemical studies .

Mechanism of Action

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves its interaction with specific molecular targets and pathways. The compound acts as a fluorescent probe, binding to adenosine 5’-monophosphate-related systems and emitting fluorescence upon excitation. This property allows researchers to detect and measure the presence and activity of adenosine 5’-monophosphate in various biological and chemical systems .

Comparison with Similar Compounds

Uniqueness: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) is unique due to its combination of fluorescent properties and the presence of the phosphate group, making it a versatile probe for studying adenosine 5’-monophosphate-related systems. Its detectability at low concentrations and long fluorescent lifetime further enhance its utility in scientific research .

Properties

Molecular Formula

C12H12N5Na2O7P

Molecular Weight

415.21 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1

InChI Key

KVSQHHAQCKSCRL-CMUBXXRSSA-L

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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